molecular formula C17H17FO2 B3329936 Ethyl Flurbiprofen CAS No. 64858-90-8

Ethyl Flurbiprofen

Cat. No. B3329936
Key on ui cas rn: 64858-90-8
M. Wt: 272.31 g/mol
InChI Key: JIYXQCWLSQSIJV-UHFFFAOYSA-N
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Patent
US04398035

Procedure details

A mixture of 100 millimoles diethyl 2-(2-fluoro-4-biphenylyl)-methylmalonate VI, 110 millimoles sodium chloride, 200 millimoles water and 50 milliliters dimethyl sulfoxide is heated under nitrogen at about 130° to 180° C. for about 6 hours. On cooling the mixture is diluted with 100 milliliters water and 100 milliliters ethyl acetate. The layers are separated and the organic layer is washed two times with 25 milliliters of water. After drying over disodium sulfate the organic layer is concentrated in vacuo to give the desired ethyl 2-(2-fluoro-4-biphenylyl)propionate.
Name
diethyl 2-(2-fluoro-4-biphenylyl)-methylmalonate
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mmol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:15])([C:12]([O-:14])=[O:13])C([O-])=O)[CH:5]=[CH:4][C:3]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[Cl-].[Na+].CS(C)=O.[C:28](OCC)(=O)[CH3:29]>O>[F:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:15])[C:12]([O:14][CH2:28][CH3:29])=[O:13])[CH:5]=[CH:4][C:3]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
diethyl 2-(2-fluoro-4-biphenylyl)-methylmalonate
Quantity
100 mmol
Type
reactant
Smiles
FC1=C(C=CC(=C1)C(C(=O)[O-])(C(=O)[O-])C)C1=CC=CC=C1
Name
Quantity
110 mmol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
200 mmol
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated under nitrogen at about 130° to 180° C. for about 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the mixture
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic layer is washed two times with 25 milliliters of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over disodium sulfate the organic layer
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C(C(=O)OCC)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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